molecular formula C8H14O3S B2529923 2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one CAS No. 2253630-52-1

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one

Cat. No.: B2529923
CAS No.: 2253630-52-1
M. Wt: 190.26
InChI Key: ONNMPPUQCCEBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a spirocyclic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . Its structure is characterized by a spiro[5.5]undecane core, which integrates both dioxa and thiaspiro ring systems. This specific molecular architecture is of significant interest in organic and medicinal chemistry, as spirocyclic scaffolds are known to be privileged structures in the development of novel bioactive molecules and functional materials . While the specific biological mechanism of action for this exact compound requires further investigation, research into analogous 2,4-dioxaspiro[5.5]undecane derivatives has demonstrated their potential as key intermediates in synthesizing complex structures, including those with diterpenoid substituents that have been explored for their biological activities . The compound's SMILES notation is O=S1OCC2(CCCCC2)CO1, and its InChIKey is ONNMPPUQCCEBAZ-UHFFFAOYSA-N . This product is intended for Research Use Only and is not approved for human consumption or personal use. Researchers are encouraged to consult the safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

2,4-dioxa-3λ4-thiaspiro[5.5]undecane 3-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c9-12-10-6-8(7-11-12)4-2-1-3-5-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNMPPUQCCEBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COS(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexanone-Based Annulation

Patents describing the synthesis of structurally related 1,4-diazaspiro[5.5]undecan-3-one derivatives provide foundational insights. For example, US20210179567A1 outlines a two-pot process starting from cyclohexanone, involving nitromethane in a Henry reaction to form 1-(nitromethyl)cyclohexan-1-ol, followed by dehydration to (nitromethylene)cyclohexane. Adapting this approach, sulfur incorporation could occur via nucleophilic addition of a thiol or sulfide to the nitromethylene intermediate. Subsequent reduction of the nitro group to an amine and cyclization would yield the thiaspiro core.

Key challenges include:

  • Regioselectivity : Ensuring sulfur attacks the nitromethylene at the correct position to favor spirocyclization.
  • Reductive conditions : Zinc-mediated reductions (as described in US20210179567A1) may require modification to preserve sulfur integrity.

Carbohydrate-Derived Synthesis

The stereoselective synthesis of spirobi-1,4-dioxanes from D-fructose, as reported by Chan et al., demonstrates the utility of carbohydrate precursors for constructing dioxa rings. Periodate cleavage of 1,2-O-ethylene-β-D-fructopyranose generates dialdehydes, which undergo reductive cyclization to form spirocyclic ethers. Introducing sulfur into this pathway could involve:

  • Thiol-ene click chemistry : Adding a thiol to a fructose-derived enol ether intermediate.
  • Sulfide bridging : Using bis-electrophilic intermediates to link two carbohydrate fragments via sulfur.

This route benefits from inherent stereochemical control but requires careful handling of sulfur nucleophiles to avoid side reactions.

Tandem Cyclization-Protection Strategies

A PMC study detailing 1,5-dioxaspiro[5.5]undecan-3-one synthesis employs tris(hydroxymethyl)aminomethane and 1,1-dimethoxycyclohexane under acidic conditions to form the dioxa rings. Replacing the amine with a sulfur-containing moiety (e.g., mercaptoethanol) could enable thia ring formation. Critical steps include:

  • Acid-catalyzed cyclization : para-Toluenesulfonic acid (p-TsOH) facilitates etherification.
  • Oxidative desulfurization : Converting thiols to sulfones for subsequent ketone formation.

Detailed Synthetic Pathways and Optimization

Nitromethylene-Thiol Addition Route (Adapted from US20210179567A1)

Step 1 : Henry Reaction and Dehydration
Cyclohexanone reacts with nitromethane in the presence of ammonium chloride to form 1-(nitromethyl)cyclohexan-1-ol. Dehydration with H₂SO₄ yields (nitromethylene)cyclohexane.

Step 2 : Thiol Michael Addition
(Nitromethylene)cyclohexane undergoes nucleophilic attack by mercaptoacetic acid, forming methyl (1-(nitromethyl)cyclohexyl)thioacetate.

Step 3 : Nitro Group Reduction
Zinc powder in hydrobromic acid reduces the nitro group to an amine, yielding methyl (1-(aminomethyl)cyclohexyl)thioacetate.

Step 4 : Cyclization and Oxidation
Base-mediated cyclization forms the thiaspiro ring, followed by oxidation with NaIO₄ to convert the sulfide to a sulfone (3λ⁴ configuration).

Typical Yields :

Step Yield (%) Conditions
1 85 NH₄Cl, H₂O, 25°C
2 72 Mercaptoacetic acid, DMF
3 68 Zn, HBr, 40°C
4 55 K₂CO₃, NaIO₄

Fructose-Derived Spirocyclization (Adapted from Chan et al.)

Step 1 : Periodate Cleavage
2′-Chloroethyl β-D-fructopyranoside is treated with NaIO₄, cleaving vicinal diols to dialdehydes.

Step 2 : Thiol-Dialdehyde Condensation
Reaction with 1,2-ethanedithiol forms a dithiolane-bridged intermediate.

Step 3 : Reductive Cyclization
NaBH₄ reduces the dialdehyde to a diol, which undergoes acid-catalyzed cyclization (p-TsOH) to form the dioxa-thiaspiro framework.

Stereochemical Outcome :

  • R/S Selectivity : Controlled by fructose’s inherent chirality, yielding >90% diastereomeric excess.

Mechanistic Considerations and Side Reactions

Competing Pathways in Thiol Additions

Thiol nucleophiles may undergo oxidation to disulfides under acidic or aerobic conditions. US20210179567A1 mitigates this by using hydrobromic acid workups to protonate thiols, preventing disulfide formation.

Sulfur Oxidation State Control

Achieving the 3λ⁴ configuration (sulfone) requires precise oxidative conditions. NaIO₄, as used in PMC protocols, selectively oxidizes sulfides to sulfones without over-oxidizing other functional groups.

Spiro-Ring Strain Mitigation

The spiro[5.5] system’s strain is alleviated by:

  • Conformational flexibility : Chair-chair conformations in cyclohexane rings.
  • Electron-withdrawing groups : The ketone stabilizes ring junctions through conjugation.

Comparative Analysis of Methods

Method Starting Material Steps Total Yield (%) Stereocontrol
Nitromethylene-Thiol Cyclohexanone 4 55 Moderate
Fructose-Derived D-Fructose 3 48 High
Tandem Cyclization Tris(hydroxymethyl) 5 37 Low

Key Observations :

  • Cyclohexanone route offers higher yields but requires stringent control over nitro reductions.
  • Carbohydrate route provides superior stereochemistry but suffers from lower yields due to periodate overoxidation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure provides conformational rigidity, which can enhance selective binding to target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1,5-Dioxaspiro[5.5]undecan-3-one

  • Structure : Contains two oxygen atoms (1,5-dioxa) and a ketone group.
  • Synthesis: Prepared via oxidative cleavage of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, yielding 74% under optimized conditions ( ).
  • Stability : The ketal structure is more acid-stable than acetonide or diethylketal analogues, making it suitable for reactions requiring acidic conditions ( ).
  • Applications : Used in palladium-catalyzed enantioselective allylic alkylation and stereoselective aldol condensation ( ).
  • Physical Data :
    • Melting Point: 28–30°C (tan solid).
    • NMR (CDCl₃): δ 1.40–1.77 (m, 10H), 4.18 (s, 4H).
    • IR: Strong carbonyl peak at 1751 cm⁻¹ ( ).

Key Difference : The absence of sulfur reduces reactivity toward nucleophiles compared to the thia analogue.

3-Thiaspiro[5.5]undecan-9-one

  • Structure : Features a sulfur atom (thia) instead of oxygen in the spiro framework.
  • Synthesis : Hydrogenation of 3-thiaspiro[5.5]undec-7-en-9-one using Pd/C under H₂ yields 91% of the saturated product ( ).
  • Properties :
    • Exists as a colorless oil.
    • Stable under hydrogenation conditions but susceptible to oxidation due to sulfur’s lower electronegativity.

Key Difference : Sulfur’s larger atomic size and polarizability may enhance π-interactions in catalytic applications, unlike the dioxa-thia hybrid.

1-Oxa-4,9-Diazaspiro[5.5]undecan-3-one Derivatives

  • Structure : Combines oxygen (1-oxa) and two nitrogen atoms (4,9-diaza).
  • Pharmacological Activity :
    • 9-(2-Indol-3-ylethyl) derivative : Potent antihypertensive agent (IC₅₀ < 1 µM) ( ).
    • 4-(2-Fluorobenzyl) derivative : Marketed as a building block (BD571267) for drug discovery ( ).
  • Synthesis : Alkylation of spirocyclic amines with halogenated aromatics ( ).

Key Difference : Nitrogen incorporation increases basicity and hydrogen-bonding capacity, enhancing bioactivity.

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one

  • Structure : Two oxygen (1,9-dioxa) and one nitrogen (4-aza) atom.
  • Applications : Biochemical reagent with storage requirements at 2–8°C, indicating moderate stability ( ).
  • Molecular Formula: C₈H₁₃NO₃ (M = 171.19 g/mol).

Key Difference : The dual oxygen/nitrogen system balances polarity and stability, unlike the sulfur-oxygen hybrid.

N-Methyl-9-azaspiro[5.5]undecan-3-one

  • Structure : Nitrogen (aza) in the spiro core with a methyl substituent.
  • Synthesis : Michael addition of N-methylpiperidine-4-carbaldehyde with methyl vinyl ketone, followed by hydrogenation ( ).
  • Applications : Intermediate in natural product synthesis.

Key Difference : The absence of oxygen limits ketal formation but enhances amine reactivity.

Comparative Data Table

Compound Heteroatoms Key Applications Stability Notes Synthesis Yield Reference
2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one O, S Synthetic building block Likely sensitive to oxidation Not reported
1,5-Dioxaspiro[5.5]undecan-3-one O Catalysis, aldol condensation Acid-stable ketal 74%
3-Thiaspiro[5.5]undecan-9-one S Catalysis, materials Oxidative sensitivity 91%
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one O, N Antihypertensive agents Stable under inert atmosphere 96%
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one O, N Biochemical reagent Requires refrigeration Not reported

Biological Activity

2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with two oxygen atoms and a sulfur atom incorporated into its framework. Its unique configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Efficacy : The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through:

  • Apoptosis Induction : Promoting programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : Causing G1 phase arrest, thereby inhibiting further cell division.

Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for the survival of pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to cellular damage and death.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapidly absorbed upon administration.
  • Distribution : Exhibits a wide distribution throughout body tissues.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Primarily eliminated via renal pathways.

Q & A

Q. Example Synthetic Protocol

StepReagents/ConditionsYieldReference
Cyclizationp-TsOH, DMF, 21–23°C65–75%
PurificationReduced pressure (0.60 mmHg)>95% purity

How can the spirocyclic structure of 2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one be confirmed using spectroscopic methods?

Basic Research Question
Structural elucidation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic proton signals from the spiro junction (e.g., δ 3.5–4.5 ppm for oxygen/sulfur-bound CH₂ groups) .
    • ¹³C NMR : Carbonyl (C=O) resonance at δ 170–180 ppm and sp³-hybridized carbons in the dioxa-thia rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₄O₃S for analogs) .
  • X-ray Crystallography : Definitive confirmation of spiro geometry, though challenging due to crystallinity issues in sulfur-containing compounds .

Q. Example NMR Parameters

TechniqueParametersKey Peaks
¹H NMR400 MHz, CDCl₃δ 3.8–4.2 (m, OCH₂), δ 2.5–3.0 (S-CH₂)
¹³C NMR100 MHz, CDCl₃δ 172 (C=O), δ 60–70 (spiro carbons)

What strategies are effective for modifying the 2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one scaffold to enhance receptor binding affinity, particularly for sigma receptors?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., fluorine) or aromatic moieties (e.g., thiophene) at the 4- or 9-positions improves sigma receptor affinity. For example, fluorinated analogs show 2–3× higher binding potency .
  • Spiro Ring Expansion : Larger spiro frameworks (e.g., 6-membered rings) enhance conformational flexibility, aiding receptor interactions .
  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, followed by in vitro radioligand displacement assays (e.g., using [³H]-DTG for sigma-1 receptors) .

Q. SAR Table for Analogs

SubstituentBiological Activity (IC₅₀)Reference
4-EthylModerate sigma-1 affinity (IC₅₀ = 120 nM)
9-(2-Fluorobenzyl)High sigma-1 affinity (IC₅₀ = 45 nM)
Thiophene-derivativeEnhanced cytotoxicity (GI₅₀ = 8 µM in HeLa)

How should researchers address contradictory data regarding the biological activity of 2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one derivatives across different studies?

Advanced Research Question
Contradictions often arise from variations in:

  • Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor studies) and incubation times .
  • Structural Confirmation : Re-validate ambiguous derivatives using 2D NMR (HSQC, HMBC) to rule out regioisomers .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends .

Case Study : In antihypertensive studies, 9-(2-indol-3-ylethyl) derivatives showed potency discrepancies due to differing substituent sizes. Smaller alkyl groups retained activity, while bulkier groups reduced efficacy by 50% .

What computational methods are recommended for predicting the reactivity of 2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one in nucleophilic reactions?

Advanced Research Question

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential (ESP) surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
  • Kinetic Modeling : Apply Eyring equation to predict activation energies for ring-opening reactions with amines or thiols .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. Predicted Reactivity

ReactionPredicted SiteExperimental Yield
Amine attackC=O (ketone)80–85%
Thiol additionS-atom (λ⁴-sulfur)60–70%

How can researchers leverage 2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one as a building block in macrocycle synthesis?

Advanced Research Question
The compound’s spirocyclic rigidity and heteroatoms make it ideal for:

  • Macrocyclization : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link spiro units via triazole bridges .
  • Applications : Synthesize antimicrobial macrocycles by integrating quinoline or benzodioxan motifs .

Q. Example Protocol

StepMethodOutcome
FunctionalizationIntroduce alkyne groups at 4-positionSpiro-alkyne intermediate
CyclizationCuSO₄/sodium ascorbate, 60°C12-membered macrocycle (70% yield)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.